molecular formula C7H8Cl4 B14698492 1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane CAS No. 18214-92-1

1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane

Cat. No.: B14698492
CAS No.: 18214-92-1
M. Wt: 233.9 g/mol
InChI Key: JDFMVJKUSUTYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane is a chlorinated derivative of the bicyclo[2.2.1]heptane (norbornane) framework, featuring four chlorine substituents at positions 1, 4, 7, and 5.

Properties

CAS No.

18214-92-1

Molecular Formula

C7H8Cl4

Molecular Weight

233.9 g/mol

IUPAC Name

1,4,7,7-tetrachlorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H8Cl4/c8-5-1-2-6(9,4-3-5)7(5,10)11/h1-4H2

InChI Key

JDFMVJKUSUTYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2(Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the chlorination of bicyclo[2.2.1]heptane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron chloride, under controlled conditions . The reaction proceeds through a series of substitution reactions, resulting in the formation of the tetrachlorinated product.

Industrial Production Methods

Industrial production of 1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane often involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while reduction reactions typically produce less chlorinated compounds .

Scientific Research Applications

1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Research Implications and Gaps

Computational Modeling : The J-coupling discrepancy in chlorinated derivatives underscores the need for refined quantum mechanical models to account for halogen-induced electronic perturbations .

Application Potential: Chlorinated bicyclic compounds may serve as intermediates in agrochemical or pharmaceutical synthesis, though toxicity and environmental persistence require further study.

Data Limitations : Direct experimental data (e.g., melting/boiling points, solubility) for 1,4,7,7-tetrachlorobicyclo[2.2.1]heptane remains sparse, necessitating targeted physicochemical characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.